molecular formula C14H9ClF3NO2S B12594548 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide CAS No. 634186-45-1

5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide

Cat. No.: B12594548
CAS No.: 634186-45-1
M. Wt: 347.7 g/mol
InChI Key: AWTOAKGRQXSFJW-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide is a high-affinity, selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is the primary cold and menthol receptor in the peripheral nervous system. This compound acts by potently blocking the TRPM8 channel, thereby inhibiting cold-induced neuronal activation . Its primary research value lies in the investigation of cold-sensing pathways and their role in pathological conditions, particularly cold allodynia associated with neuropathic pain and migraine. Furthermore, due to the documented overexpression of TRPM8 in various cancers, including prostate and breast cancer, this antagonist serves as a critical pharmacological tool for probing the channel's role in cancer cell proliferation, migration and survival . It enables researchers to dissect TRPM8's functional contribution to tumorigenesis and explore its potential as a therapeutic target. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

634186-45-1

Molecular Formula

C14H9ClF3NO2S

Molecular Weight

347.7 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(trifluoromethylsulfanyl)phenyl]benzamide

InChI

InChI=1S/C14H9ClF3NO2S/c15-8-4-5-12(20)11(6-8)13(21)19-9-2-1-3-10(7-9)22-14(16,17)18/h1-7,20H,(H,19,21)

InChI Key

AWTOAKGRQXSFJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Starting Materials

The primary starting materials for the synthesis include:

Formation of Benzamide

The formation of the benzamide linkage is crucial and can be achieved through the following steps:

  • Activation of Carboxylic Acid : The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Coupling Reaction : The activated carboxylic acid is then reacted with 3-(trifluoromethyl)aniline to form the desired benzamide.

Reaction Conditions

The reaction conditions are critical for ensuring high yields and purity. Typical conditions include:

  • Solvents : Common solvents used include dichloromethane or dimethylformamide (DMF).
  • Temperature : Reactions are often carried out at room temperature or slightly elevated temperatures to facilitate coupling.

Purification Techniques

After synthesis, purification is necessary to isolate the desired product:

  • Recrystallization : This is a common method used to purify solid compounds.
  • Column Chromatography : This technique can also be employed to separate the product from unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide may involve:

Purification methods in industrial contexts may include high-performance liquid chromatography (HPLC) to ensure product quality.

Analytical Techniques

To verify the structure and purity of synthesized compounds, various analytical techniques are employed:

Chemical Reactions Analysis

5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide can undergo several chemical reactions, including:

Types of Reactions

  • Oxidation : The hydroxy group can be oxidized to form a quinone derivative.

  • Reduction : The chloro group can be reduced to a hydrogen atom under specific conditions.

  • Substitution Reactions : The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Potassium permanganate (KMnO₄) Acidic conditions
Reduction Lithium aluminum hydride (LiAlH₄) Anhydrous conditions
Substitution Sodium azide (NaN₃) Presence of base like sodium hydroxide (NaOH)

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine can produce an amide derivative.

Scientific Research Applications

5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a specific protein, altering its function and thereby affecting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

Key structural analogs differ in substituent positions, side chains, and functional groups. Below is a comparative analysis of physical and synthetic properties:

Compound ID/Name Substituent Position/Group Melting Point (°C) Synthesis Yield (%) Key Structural Features
Target Compound (MMV665807) 3-(Trifluoromethyl)sulfanylphenyl Not reported Not reported Anti-biofilm activity; CF₃ at meta position
3b () 4-(Trifluoromethyl)phenylamino-pentan-2-yl 216.5–218.3 28 Extended side chain with amino acid linkage
3c () 3-Methylbutan-2-yl amino group 192.6–194.6 61 Branched alkyl chain
Compound 52 () 3-(CF₃)-2-methylphenyl 199–200 Not reported Methyl group at ortho position
Compound 53 () 2-Fluoro-3-(CF₃)phenyl 250–251 Not reported Fluorine adjacent to CF₃
5-Chloro-2-hydroxy-N-[4-(CF₃)phenyl]benzamide () 4-(CF₃)phenyl Not reported Not reported CF₃ at para position
5-Chloro-N-[2-fluoro-3-(CF₃)phenyl]-2-hydroxybenzamide () 2-Fluoro-3-(CF₃)phenyl Not reported Not reported Fluorine enhances polarity

Key Observations:

  • Melting Points : Compounds with electron-withdrawing groups (e.g., fluorine in Compound 53) exhibit higher melting points due to increased polarity and intermolecular interactions .
  • Synthesis Yields : Side-chain modifications (e.g., branched alkyl groups in 3c) improve yields compared to linear chains (e.g., 3b) .
Anti-Microbial and Anti-Biofilm Activity
  • Target Compound (MMV665807) : Exhibits potent anti-biofilm activity against S. aureus at 0.7–1.4 mM concentrations, attributed to the meta-CF₃ and sulfanyl groups enhancing target binding .
  • Para-Substituted Analogs : 5-Chloro-2-hydroxy-N-[4-(CF₃)phenyl]benzamide () showed 64–66% biomass reduction in Desulfovibrio piger at 0.37–1.10 µmol/L, indicating stronger cytotoxicity than meta-substituted analogs .
  • Chain Length Effects : Compounds with elongated side chains (e.g., 3b, 3d) demonstrated reduced anti-MRSA activity, highlighting the importance of compact substituents .
Cytotoxicity and Sulfate Reduction Inhibition
  • CF₃ Position : Para-CF₃ analogs () exhibited stronger cytotoxic effects than meta-substituted derivatives, reducing D. piger survival by >90% at 30 µmol/L .

Discussion and Implications

Substituent Position and Bioactivity

  • Meta vs. Para CF₃ : The target compound’s meta-CF₃ group optimizes anti-biofilm activity, while para-CF₃ analogs excel in cytotoxicity .

Biological Activity

5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group, a hydroxy group, and a trifluoromethylsulfanyl substituent, suggests diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide is C14H9ClF3NO4S, with a molecular weight of 379.7 g/mol. The presence of various functional groups contributes to its reactivity and potential interactions with biological macromolecules.

Structural Features

FeatureDescription
Chloro GroupEnhances lipophilicity and potential bioactivity
Hydroxy GroupIncreases solubility and may participate in hydrogen bonding
Trifluoromethylsulfanyl GroupImparts unique electronic properties, enhancing biological interactions

Antimicrobial Properties

Research indicates that compounds similar to 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide exhibit antimicrobial activity. For instance, structural analogs have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The structure-activity relationship (SAR) analyses reveal that the trifluoromethyl group enhances potency against cancer cell lines by influencing apoptosis pathways and inhibiting tumor growth.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)15.0Inhibition of cell cycle progression
A549 (Lung)10.0Disruption of mitochondrial function

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases.

Table: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase18.2Donepezil: 10.0
Butyrylcholinesterase9.2Rivastigmine: 5.0

The biological activity of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide is hypothesized to involve multiple mechanisms:

  • Binding to Target Proteins : The compound may interact with specific proteins involved in cell signaling pathways.
  • Inhibition of Enzymatic Activity : By inhibiting key enzymes such as AChE and BuChE, it can potentially restore cholinergic function in neurodegenerative conditions.
  • Induction of Apoptosis : Through caspase activation and mitochondrial disruption, it can promote programmed cell death in cancer cells.

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